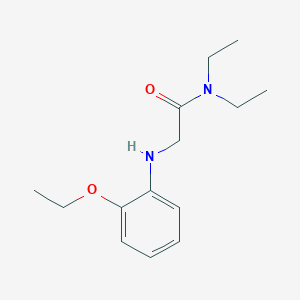

2-(2-ethoxyanilino)-N,N-diethylacetamide

説明

These compounds share a common acetamide backbone with N,N-diethyl substitutions and variable aromatic/heterocyclic substituents, which critically influence their physicochemical properties and biological activities.

特性

CAS番号 |

15010-76-1 |

|---|---|

分子式 |

C14H22N2O2 |

分子量 |

250.34 g/mol |

IUPAC名 |

2-(2-ethoxyanilino)-N,N-diethylacetamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-16(5-2)14(17)11-15-12-9-7-8-10-13(12)18-6-3/h7-10,15H,4-6,11H2,1-3H3 |

InChIキー |

WOZUSFRRZSBYGS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

正規SMILES |

CCN(CC)C(=O)CNC1=CC=CC=C1OCC |

他のCAS番号 |

15010-76-1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Ammonolysis of Acetylacetone: This method involves the reaction of acetylacetone with ammonia under reductive amination conditions to yield the desired compound.

Dehydration of Ammonium Acetate: Another laboratory method involves the dehydration of ammonium acetate to produce acetamide, which can then be further modified to obtain 2-(2-ethoxyanilino)-N,N-diethylacetamide.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the phenetidino group.

Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.

Substitution: The compound can participate in substitution reactions, particularly at the phenetidino group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Products may include oxidized derivatives of the phenetidino group.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the phenetidino group.

科学的研究の応用

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various derivatives.

- Studied for its unique chemical properties and reactivity.

Biology:

- Potential applications in biochemical research due to its structural similarity to biologically active compounds.

Medicine:

- Investigated for potential pharmacological properties, although specific applications are not well-documented.

Industry:

作用機序

The mechanism of action of 2-(2-ethoxyanilino)-N,N-diethylacetamide is not well-documented. it is likely to interact with molecular targets through its amide and phenetidino groups, potentially affecting various biochemical pathways.

類似化合物との比較

2-(5,7-Diethyl-2-(4-(2-Fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-Diethylacetamide (6b)

- Structure : Features a pyrazolopyrimidine core with diethyl and fluoroethoxy-phenyl substitutions.

- Activity : Exhibits a 36-fold higher TSPO binding affinity (Ki = 0.3 nM) compared to DPA-714 (Ki = 10.9 nM). This enhancement is attributed to optimized lipophilicity and fluorine substitution, improving blood-brain barrier penetration .

- Applications : Radiolabeled with fluorine-18 ([¹⁸F]-6b), it serves as a high-contrast PET imaging agent for gliomas .

PBR111 (Imidazopyridine Acetamide)

- Structure : Contains an imidazo[1,2-a]pyridine scaffold with a chloro substituent and fluoropropoxy group.

- Activity : Binds TSPO with Ki = 3.7 ± 0.4 nM. Its log P value (3.2 ± 0.1) ensures metabolic stability and CNS penetration .

- Applications : Used in neuroimaging, though less potent than pyrazolopyrimidine derivatives like 6b .

2-(4-Benzoyl-5-phenylfuran-2-yl)-N,N-Diethylacetamide (3ea)

2-(P-Chloroanilino)-N,N-Dimethylacetamide

- Structure: Chlorinated anilino group with N,N-dimethyl substitution.

- diethyl groups, its log P (calculated 2.1) and molecular weight (212.68 g/mol) highlight how alkyl chain length and halogenation affect solubility and target interaction .

Comparative Analysis of Key Properties

*Estimated based on N,N-diethylacetamide’s log P (1.2–1.5) and ethoxyanilino group contributions .

Mechanistic and Pharmacokinetic Insights

- TSPO Binding : Pyrazolopyrimidine derivatives (e.g., 6b) outperform imidazopyridines (e.g., PBR111) due to their planar heterocyclic cores, which enhance π-π stacking with TSPO’s hydrophobic pockets .

- Metabolic Stability: Fluorine substitution in 6b reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

- Toxicity : N,N-Diethylacetamide derivatives generally show low acute toxicity, but chronic exposure risks (e.g., hepatotoxicity) require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。